molecular formula C14H12N2O2 B2580936 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid CAS No. 1706446-81-2

3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid

Cat. No.: B2580936
CAS No.: 1706446-81-2
M. Wt: 240.262
InChI Key: CVKFLVALSZVGJC-UHFFFAOYSA-N
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Biological Activity

3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid is a compound with a complex structure that includes a pyrido[3,4-b]indole moiety linked to a propanoic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest various interactions with biological systems, making it a candidate for drug development targeting neurological disorders and cancer.

  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Molecular Weight : 240.26 g/mol
  • Boiling Point : 513.7ºC
  • Flash Point : 264.5ºC

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

  • Pictet-Spengler Reaction : A reaction involving a tryptamine derivative and an aldehyde under acidic conditions to form the β-carboline structure.
  • Two-Step Synthesis : This process is used to create derivatives of the compound, which are further characterized by IR, NMR, mass spectrometry, and X-ray crystallographic analysis.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Interaction studies suggest potential effects on neurotransmitter levels, which could be beneficial in treating conditions like depression and anxiety .

Antiproliferative Activity

The compound has shown promising antiproliferative activity against various cancer cell lines. For instance:

  • In studies involving derivatives of related compounds, some exhibited IC50 values between 0 μM and 100 μM against cancer cells, indicating moderate to excellent antiproliferative effects. The most active compounds were identified as CDK1 inhibitors, inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

There is emerging evidence that suggests anti-inflammatory effects associated with this compound. This activity may contribute to its potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound is believed to involve:

  • Binding to Receptors : The β-carboline core may interact with various receptors in the central nervous system.
  • Influencing Enzyme Activity : The compound might affect the function of enzymes involved in critical biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Harmine442-51-5A β-carboline with similar biological activities but different side chain
Tryptophan73-22-3An indole derivative serving as a precursor to many biologically active compounds
Indole-3-acetic acidCHEBI:43580A plant hormone with a similar indole structure but different functions

The distinct combination of the pyrido[3,4-b]indole framework and the propanoic acid side chain in this compound may confer unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • Antiproliferative Studies : A series of novel derivatives were synthesized and tested against human tumor cell lines. The most potent compounds demonstrated significant growth inhibition across various cancer types, highlighting their potential as anticancer agents .
  • Neuroprotective Research : Studies have indicated that this compound can enhance neuronal survival under stress conditions by modulating key signaling pathways involved in neuroprotection. Further exploration is needed to fully elucidate these mechanisms.

Properties

IUPAC Name

3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-4,7-8,16H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKFLVALSZVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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